BUTYL 4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Description
BUTYL 4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a tetrahydropyrimidine derivative featuring a 2-sulfanylidene (thione) group, a butyl ester at position 5, a 4-(dimethylamino)phenyl substituent at position 4, and a methyl group at position 6. The thione group contributes to hydrogen-bonding interactions, while the dimethylaminophenyl moiety enhances electron-donating properties, influencing solubility and reactivity .
Properties
IUPAC Name |
butyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-5-6-11-23-17(22)15-12(2)19-18(24)20-16(15)13-7-9-14(10-8-13)21(3)4/h7-10,16H,5-6,11H2,1-4H3,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPVSLVWULGNSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386190 | |
| Record name | butyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5605-18-5 | |
| Record name | butyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multiple steps. One common method includes the lithiation of di-tertiary butylphosphine under inert gas conditions, followed by a reaction with N,N-dimethyl p-chloroaniline . The product is then purified through a quenching reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced purification techniques to ensure high yield and purity. The process often includes complexation with palladium dichloride to form a stable ligand, which is then used in various catalytic reactions .
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminum hydride for reduction and various oxidizing agents for oxidation. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
BUTYL 4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the synthesis of functional materials, including liquid crystals and OLED materials.
Mechanism of Action
The mechanism by which BUTYL 4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE exerts its effects involves its interaction with molecular targets through its dimethylamino and phenyl groups. These interactions can influence various biochemical pathways, making it a valuable tool in studying molecular mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related pyrimidine derivatives are analyzed to highlight substituent-driven variations in physicochemical properties and molecular interactions:
6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS 98011-28-0)
- Molecular Formula : C₁₁H₁₂N₄OS
- Key Substituents: Carboxamide (position 5), phenyl (position 4), amino (position 6), and thione (position 2).
- Properties: Melting Point: 196°C (ethanol) pKa: 10.86 (predicted), attributed to the amino and thione groups .
- Comparison: The carboxamide group enhances hydrogen-bonding capacity (NH donors) compared to the target compound’s ester, likely increasing aqueous solubility.
4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile (CAS 320422-38-6)
- Molecular Formula : C₂₀H₁₈N₄S₂ (inferred)
- Key Substituents: Carbonitrile (position 5), 4-methylaminophenyl (position 4), phenyl (position 6), and methylbenzyl sulfanyl (position 2).
- Comparison: The carbonitrile group at position 5 introduces strong electron-withdrawing effects, contrasting with the target’s electron-rich ester. This may reduce nucleophilic reactivity.
Ethyl 4-((2-[(4-fluorobenzoyl)amino]phenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS 478079-36-6)
- Molecular Formula : C₂₁H₁₈FN₃O₃S₂
- Key Substituents: Ethyl ester (position 5), fluorobenzoylamino phenylsulfanyl (position 4), and methylsulfanyl (position 2).
- Properties :
- Comparison: The ethyl ester confers moderate lipophilicity, whereas the target’s butyl ester increases LogP, favoring lipid bilayer penetration.
Data Table: Comparative Analysis of Pyrimidine Derivatives
Research Findings and Implications
- Hydrogen Bonding & Crystallography : The thione group in the target compound facilitates robust hydrogen-bonding networks, as seen in analogous sulfanylidene-containing structures . This contrasts with methylsulfanyl or carbonitrile substituents, which offer weaker directional interactions.
- Solubility & Bioavailability : The butyl ester in the target compound likely reduces aqueous solubility compared to carboxamide derivatives but enhances compatibility with hydrophobic environments (e.g., cell membranes) .
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